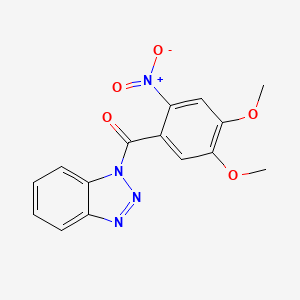![molecular formula C15H11ClF3NO3 B5754167 2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, commonly known as TFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. TFCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 377.77 g/mol.
Mecanismo De Acción
The mechanism of action of TFCA is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2 activity, TFCA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
TFCA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. TFCA has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFCA is its versatility, as it can be used in various fields of research, including medicinal chemistry, agriculture, and material science. TFCA is also relatively easy to synthesize, and its synthesis process can be optimized to improve yield and purity. However, one of the main limitations of TFCA is its limited solubility in water, which can make it difficult to use in certain experiments. TFCA can also be expensive to synthesize, which can limit its use in some research applications.
Direcciones Futuras
There are several future directions for research on TFCA. One area of research is the development of new synthesis methods that can improve the yield and purity of TFCA. Another area of research is the investigation of TFCA as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TFCA could also be studied further as a herbicide in agriculture, as well as a precursor for the synthesis of new organic compounds in material science. Additionally, more research is needed to fully understand the mechanism of action of TFCA and its potential side effects.
Métodos De Síntesis
TFCA can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenol sodium salt. This intermediate product is then reacted with 4-trifluoromethoxyaniline in the presence of acetic acid to form the final product, TFCA. The synthesis process can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and reactant concentration.
Aplicaciones Científicas De Investigación
TFCA has been studied extensively for its potential use in various fields of research, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, TFCA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, TFCA has been used as a herbicide to control the growth of weeds in crops. In material science, TFCA has been used as a precursor for the synthesis of various organic compounds, including liquid crystals and polymers.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c16-12-3-1-2-4-13(12)22-9-14(21)20-10-5-7-11(8-6-10)23-15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQUPEHTNFPCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5754085.png)


![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)


![3,5-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5754129.png)

![4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5754143.png)




![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)